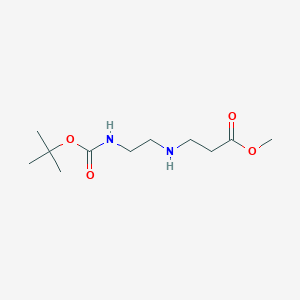
Methyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate
描述
Methyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate typically involves the reaction of methyl 3-aminopropanoate with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
Methyl 3-aminopropanoate+tert-butoxycarbonyl chloride→Methyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the process.
化学反应分析
Types of Reactions
Methyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl group can be removed using acids such as trifluoroacetic acid, yielding the free amine.
Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Deprotection: Trifluoroacetic acid is commonly used for removing the Boc group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Hydrolysis: Methyl 3-aminopropanoic acid.
Deprotection: 3-((2-aminoethyl)amino)propanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Methyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Bioconjugation: Utilized in the modification of biomolecules for various biochemical assays and diagnostic applications.
Material Science: Applied in the synthesis of functionalized polymers and materials with specific properties.
作用机制
The mechanism of action of Methyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate largely depends on its role in a given reaction. In peptide synthesis, for example, the Boc group protects the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation. The molecular targets and pathways involved vary based on the specific application and the nature of the molecules being synthesized.
相似化合物的比较
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar in structure but contains a phenyl group and a hydroxyl group.
Methyl 3-((tert-butoxycarbonyl)amino)propanoate: Lacks the additional aminoethyl group present in Methyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate.
Uniqueness
This compound is unique due to the presence of both the Boc-protected amine and the aminoethyl group, which provides additional functionality and versatility in synthetic applications. This makes it particularly valuable in the synthesis of complex molecules and peptides.
属性
IUPAC Name |
methyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-11(2,3)17-10(15)13-8-7-12-6-5-9(14)16-4/h12H,5-8H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXAVZNGKMUOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














